molecular formula C21H25ClFN5O6 B10837567 Ranbezolid hydrochloride CAS No. 392659-39-1

Ranbezolid hydrochloride

Cat. No.: B10837567
CAS No.: 392659-39-1
M. Wt: 497.9 g/mol
InChI Key: XYGNKPXLGBABKJ-LMOVPXPDSA-N
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Description

Ranbezolid hydrochloride is a small molecule drug that belongs to the oxazolidinone class of antibiotics. It is known for its potent antibacterial activity, particularly against gram-positive bacteria. This compound was initially developed by Sun Pharmaceutical Industries Ltd. and is also known by its synonyms RBX 7644 and RBX-7644 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ranbezolid hydrochloride is synthesized through a series of chemical reactions. The key step involves the reductive alkylation of a known piperazinyl oxazolidinone derivative with 5-nitro-2-furfural in the presence of sodium triacetoxyborohydride (NaBH(OAc)3). This reaction yields the desired product, which is then converted to its hydrochloride salt .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ranbezolid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring in Ranbezolid can undergo oxidation reactions.

    Reduction: The nitro group in the nitrofuran ring can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly involving the piperazinyl and oxazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

Ranbezolid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Ranbezolid hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the cessation of bacterial growth and ultimately results in bacterial cell death. The compound also shows additional modes of action, such as inhibition of cell wall and lipid synthesis, and disruption of membrane integrity .

Properties

CAS No.

392659-39-1

Molecular Formula

C21H25ClFN5O6

Molecular Weight

497.9 g/mol

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride

InChI

InChI=1S/C21H24FN5O6.ClH/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31;/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28);1H/t17-;/m0./s1

InChI Key

XYGNKPXLGBABKJ-LMOVPXPDSA-N

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl

Origin of Product

United States

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